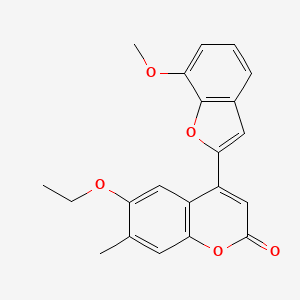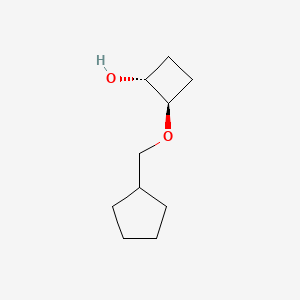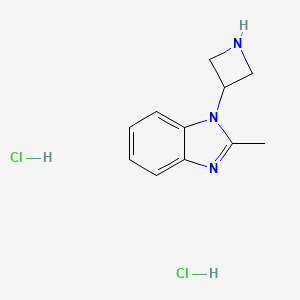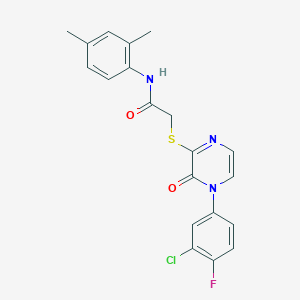![molecular formula C12H15N3O2 B2359609 Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2248345-66-4](/img/structure/B2359609.png)
Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate” has been described . Additionally, a method for synthesizing imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the InChI code for “tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate” is 1S/C12H15N3O2/c1-12(2,3)17-11(16)9-10(13)14-8-6-4-5-7-15(8)9/h4-7H,13H2,1-3H3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 3-nitro imidazo[1,2-a] pyridine with 4-chloro phenoxy acetonitrile in the presence of potassium tert-butoxide/DMF has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate” is a powder with a molecular weight of 233.27 .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds include further investigation of their antimicrobial potency against a panel of bacterial and fungal pathogens . Additionally, the development of new drug treatments aimed at addressing the emerging drug resistance in Candida sp. is a promising area of research .
Properties
IUPAC Name |
tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)9-10(13)15-7-5-4-6-8(15)14-9/h4-7H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCUASTVGNVGKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N2C=CC=CC2=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2359526.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2359527.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2359529.png)


![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)

![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2359538.png)
![Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate](/img/structure/B2359543.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)


